molecular formula C12H18ClN3O2 B1389064 3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride CAS No. 1185293-81-5

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride

Cat. No. B1389064
CAS RN: 1185293-81-5
M. Wt: 271.74 g/mol
InChI Key: AJRWRCNAMHCZHD-UHFFFAOYSA-N
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Description

“3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C12H17N3O2•2HCl .


Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .


Physical And Chemical Properties Analysis

The compound is stored sealed in dry conditions at 2-8°C . Its boiling point is not specified .

Future Directions

The future directions of research on “3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride” could involve further exploration of its biochemical properties and potential applications in proteomics research .

properties

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11;/h1-3,5H,4,6-10H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRWRCNAMHCZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyridin-2-YL-piperazin-1-YL)-propionic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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